molecular formula C17H25N3O2S B5094043 N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B5094043
M. Wt: 335.5 g/mol
InChI Key: DLJHNAKPRNMOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the isobutyl and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditionsThe final step includes the sulfonation of the benzene ring using sulfonyl chloride under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the sulfonamide group.

    4-Isobutyl-N-methylbenzenesulfonamide: A related sulfonamide compound with a different substituent pattern on the benzene ring.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with distinct functional groups

Uniqueness

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-13(2)10-15-6-8-17(9-7-15)23(21,22)19(4)12-16-11-18-20(5)14(16)3/h6-9,11,13H,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJHNAKPRNMOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.